molecular formula C13H15F2N3O3S B10902563 N-[4-(difluoromethoxy)-2-methylphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide

N-[4-(difluoromethoxy)-2-methylphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10902563
M. Wt: 331.34 g/mol
InChI Key: MNPBLTSZGXHDNS-UHFFFAOYSA-N
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Description

N~4~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a difluoromethoxy group, a methylphenyl group, and a pyrazole sulfonamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution using a suitable difluoromethylating agent.

    Final Coupling: The final step involves coupling the difluoromethoxy-substituted pyrazole with the methylphenyl group through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N~4~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group, where nucleophiles like thiols or amines can replace the fluorine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Thiols, amines.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

N~4~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a building block in material science.

Mechanism of Action

The mechanism of action of N4-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The sulfonamide moiety may play a role in inhibiting enzyme activity by mimicking the natural substrate or by binding to the active site.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-[4-(TRIFLUOROMETHOXY)-2-METHYLPHENYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
  • N~4~-[4-(METHOXY)-2-METHYLPHENYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Uniqueness

N~4~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This can result in different biological activities and chemical reactivities, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15F2N3O3S

Molecular Weight

331.34 g/mol

IUPAC Name

N-[4-(difluoromethoxy)-2-methylphenyl]-1,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C13H15F2N3O3S/c1-8-6-10(21-13(14)15)4-5-11(8)17-22(19,20)12-7-16-18(3)9(12)2/h4-7,13,17H,1-3H3

InChI Key

MNPBLTSZGXHDNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)NS(=O)(=O)C2=C(N(N=C2)C)C

Origin of Product

United States

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